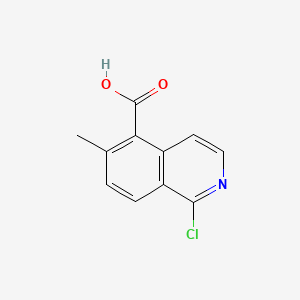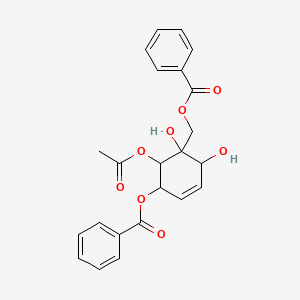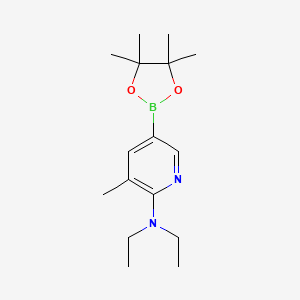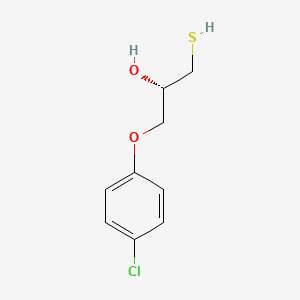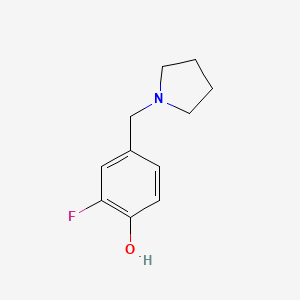
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol typically involves the introduction of the pyrrolidine ring to a fluorophenol derivative. One common method is the Petasis reaction, which involves the reaction of a boronic acid, an amine, and an aldehyde. In this case, the reaction would involve a fluorophenol derivative, pyrrolidine, and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Petasis reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups at the fluorine-substituted position.
Scientific Research Applications
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the effects of fluorine substitution on biological activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(methylamino)methylphenol: Similar structure but with a methylamino group instead of a pyrrolidine ring.
4-(Pyrrolidin-1-ylmethyl)phenol: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
2-Fluoro-4-(pyrrolidin-1-ylmethyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of the fluorine atom, pyrrolidine ring, and phenol group. This combination can result in unique chemical properties and biological activities that are not observed in similar compounds. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity for biological targets .
Properties
IUPAC Name |
2-fluoro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWEQHZZAVVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677508 |
Source


|
| Record name | 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260750-79-5 |
Source


|
| Record name | 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
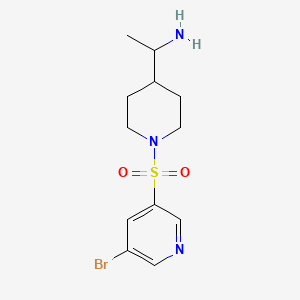
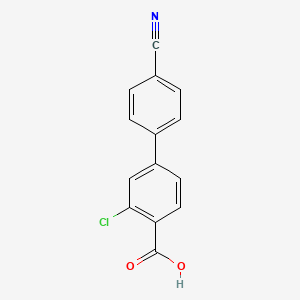
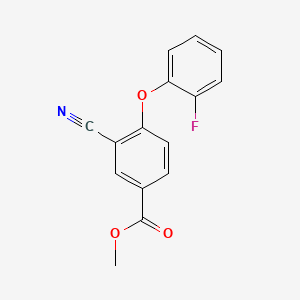
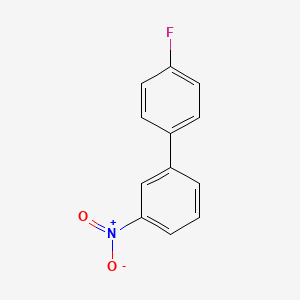
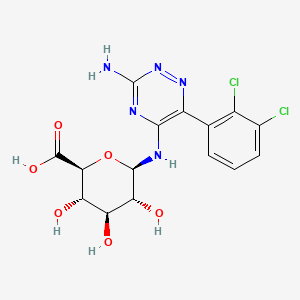
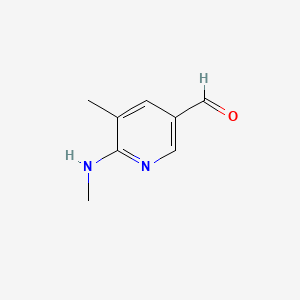
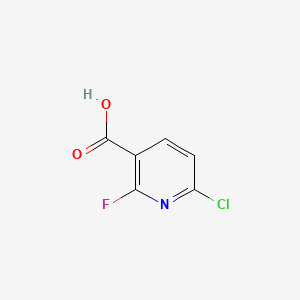
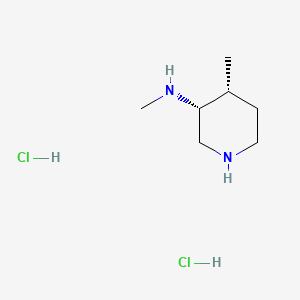
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
